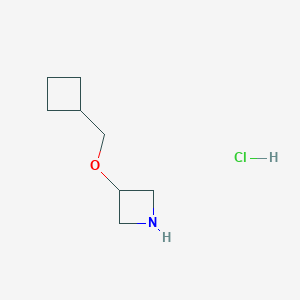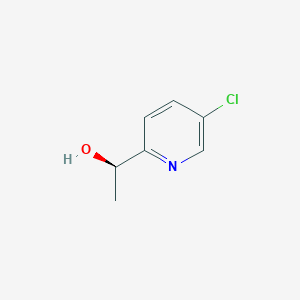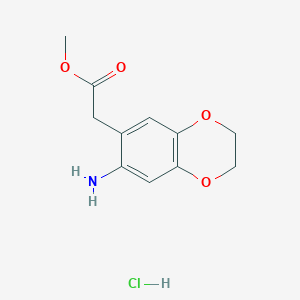
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Übersicht
Beschreibung
“4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1461707-71-0 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 4-(1,2,4-oxadiazol-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride . It is stored at room temperature and is available in powder form .
Wissenschaftliche Forschungsanwendungen
4-ODA HCl is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of a variety of bioactive compounds. Additionally, 4-ODA HCl has been used in the preparation of enzyme substrates and inhibitors, as well as in the synthesis of fluorescent probes for imaging.
Wirkmechanismus
Target of Action
It is known that oxadiazole derivatives can interact with various enzymes such as thymidylate-synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
Oxadiazole derivatives have been reported to inhibit several enzymes and pathways, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride may affect various biochemical pathways. Oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Result of Action
Oxadiazole derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
4-ODA HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to obtain and use in a laboratory setting. However, it is also important to note that 4-ODA HCl is a highly toxic compound and must be handled with care. Additionally, it is not soluble in water and must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
The future of 4-ODA HCl is promising, as it has a wide range of potential applications in scientific research. One potential area of research is in the development of novel drugs and therapies. Additionally, 4-ODA HCl could be used in the development of new imaging agents and diagnostic tools. Additionally, 4-ODA HCl could be used in the development of new materials, such as polymers, for a variety of applications. Finally, 4-ODA HCl could be used in the synthesis of new compounds for use in a variety of industrial and agricultural applications.
Biochemische Analyse
Biochemical Properties
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes, including 3-hydroxykynurenine transaminase (HKT), where it acts as a competitive inhibitor . This interaction is significant as it affects the kynurenine pathway, a critical metabolic pathway involved in the production of xanthurenic acid from 3-hydroxykynurenine . Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with HKT involves anchoring to specific amino acid residues, thereby inhibiting the enzyme’s activity . This compound also influences enzyme inhibition or activation, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as HKT, affecting the production of metabolites like xanthurenic acid . This compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNDRCTYFBNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NOC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1430379.png)







![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B1430395.png)
![[5-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1430396.png)


![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)